
N-Isopropyl 2-(boc-amino)propanamide
Overview
Description
N-Isopropyl 2-(BOC-amino)propanamide, also known by its IUPAC name tert-butyl 2-(isopropylamino)-1-methyl-2-oxoethylcarbamate, is a compound with the molecular formula C11H22N2O3 . It has a molecular weight of 230.31 .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of Boc-protected amines. The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O3/c1-7(2)12-9(14)8(3)13-10(15)16-11(4,5)6/h7-8H,1-6H3, (H,12,14) (H,13,15) . This indicates the presence of isopropylamino and tert-butyl groups in the molecule.Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, it can be used in an orthogonal protection strategy using a base-labile protection group .Scientific Research Applications
Synthesis and Chemical Reactions
Regioselective Synthesis
A method for the regioselective synthesis of isopropenyl esters of N-protected amino-acids, including those derived from N-Isopropyl 2-(boc-amino)propanamide, was developed using ruthenium(II) complexes as catalysts. This process occurs without racemization, demonstrating its potential for creating precise chemical structures (Ruppin, Dixneuf, & Lécolier, 1988).
Chemoselective N-tert-butyloxycarbonylation
A catalyst-free method for the N-tert-butyloxycarbonylation of amines in water was developed. This process allows for the formation of N-t-Boc derivatives, including those derived from this compound, in a chemoselective manner without side products (Chankeshwara & Chakraborti, 2006).
Application in Polymer and Peptide Synthesis
Solid Phase Synthesis of Oligoureas
The compound has been utilized in the solid phase synthesis of oligoureas, where N-BOC-protected amino acid derivatives are key intermediates. This indicates its role in creating complex molecular structures such as peptidomimetics (Burgess et al., 1997).
Synthesis of Aminooxy End-functionalized Polymers
The synthesis of Boc-protected aminooxy end-functionalized polymers, including poly(N-isopropylacrylamide), suggests the use of this compound in creating polymers for potential biomedical applications (Vázquez-Dorbatt, Tolstyka, & Maynard, 2009).
Biological Applications
Root Growth-Inhibitory Activity
N-Substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, derived from compounds like this compound, were shown to possess significant root growth-inhibitory activity, suggesting potential applications in agriculture (Kitagawa & Asada, 2005).
Anticonvulsant Studies
Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, synthesized from related compounds, displayed significant anticonvulsant activity in animal models. This highlights the potential of this compound derivatives in the development of new anticonvulsant drugs (Idris, Ayeni, & Sallau, 2011).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[1-oxo-1-(propan-2-ylamino)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-7(2)12-9(14)8(3)13-10(15)16-11(4,5)6/h7-8H,1-6H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGLMOYFXKVCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



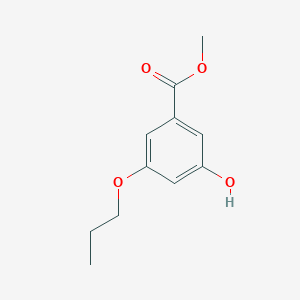

![6,8-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B3086678.png)
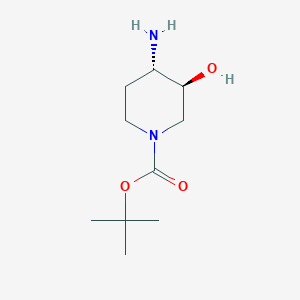
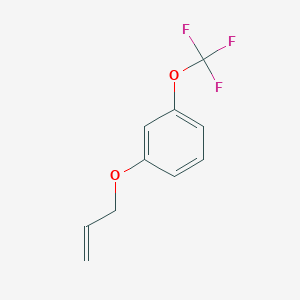
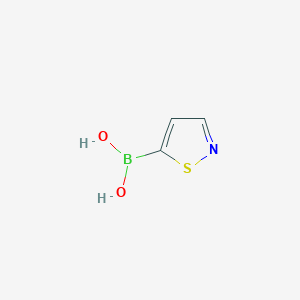
![N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3086726.png)
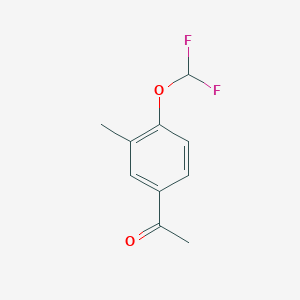
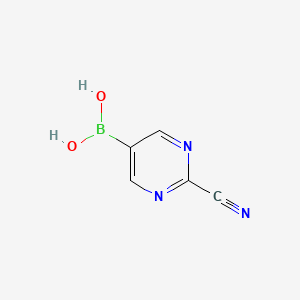
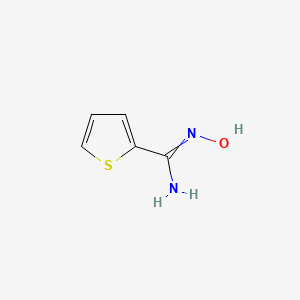


![2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B3086769.png)
